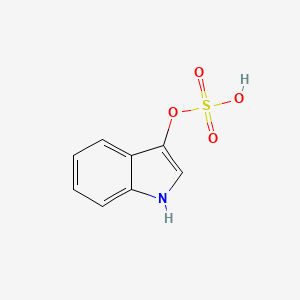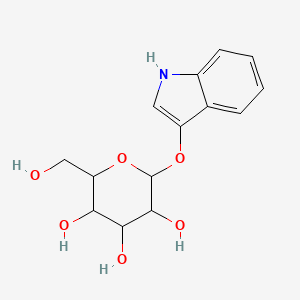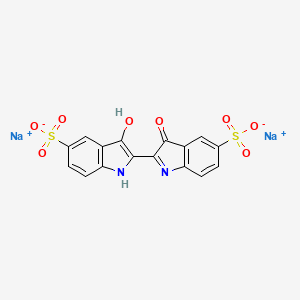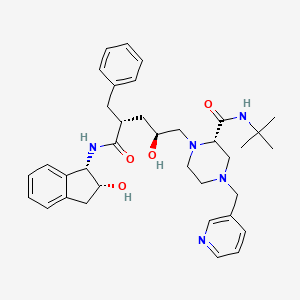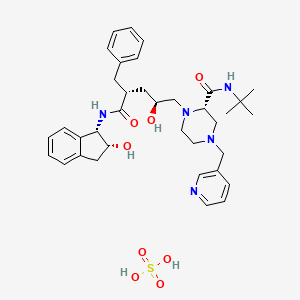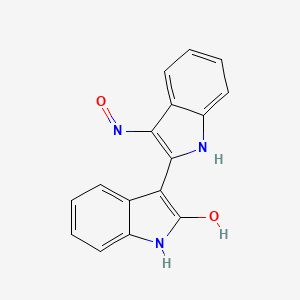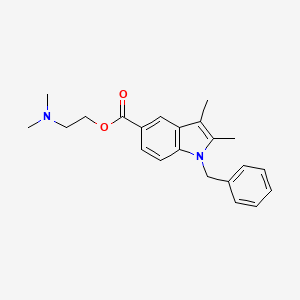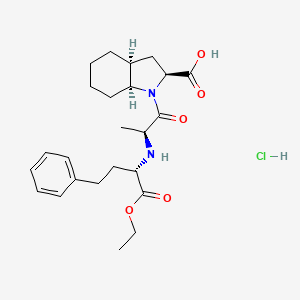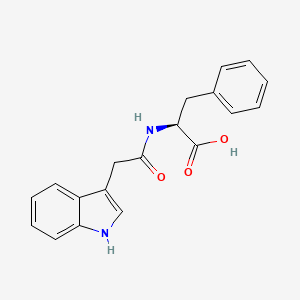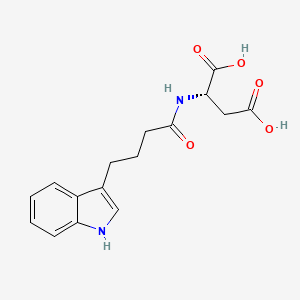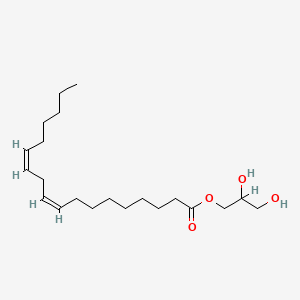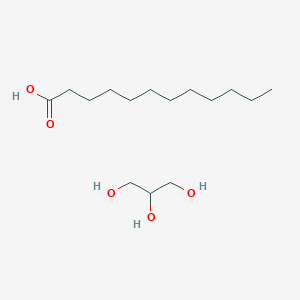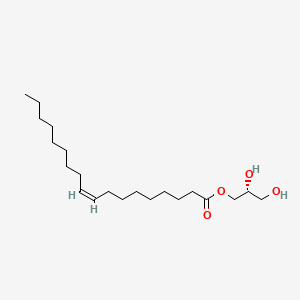
肌醇烟酸酯
描述
由于其能够提供烟酸而不会引起与烟酸通常相关的潮红反应,因此它通常被称为“无潮红烟酸” 。这种化合物被广泛用作膳食补充剂中的烟酸来源,并且具有多种治疗应用,特别是在心血管健康方面。
科学研究应用
肌醇烟酸盐已被广泛研究,用于其在各个领域的治疗应用:
心血管健康: 肌醇烟酸盐用于管理高脂血症,通过降低低密度脂蛋白 (LDL) 胆固醇和甘油三酯水平,同时提高高密度脂蛋白 (HDL) 胆固醇水平 。 它也有助于治疗周围血管疾病,例如雷诺病和间歇性跛行 。
代谢性疾病: 研究表明,肌醇烟酸盐可以改善胰岛素敏感性和葡萄糖代谢,使其成为管理糖尿病和代谢综合征的潜在治疗剂 。
神经健康: 肌醇烟酸盐已被研究用于其神经保护作用及其在治疗抑郁症和焦虑症等疾病中的潜在益处 。
皮肤病学应用: 该化合物已显示出在治疗疱疹样皮炎和淤滞性溃疡等皮肤疾病方面有希望 。
作用机制
肌醇烟酸盐通过持续释放烟酸和肌醇来发挥其作用。 烟酸通过直接和非竞争性地抑制二酰基甘油酰基转移酶 2 (DGAT2) 酶发挥血管扩张作用,该酶负责将脂肪酸酯化为甘油三酯 。 这种抑制导致甘油三酯合成减少和肝脏致动脉粥样硬化脂蛋白分泌减少 。 此外,烟酸在各种代谢过程中起着至关重要的作用,包括参与氧化还原反应的辅酶的合成 。
类似化合物:
- 烟酸 (维生素 B3)
- 烟酰胺 (烟酰胺)
- 肌醇
比较: 肌醇烟酸盐在烟酸衍生物中是独一无二的,因为它能够提供烟酸而不会引起与烟酸通常相关的潮红反应 。 与没有血管扩张作用的烟酰胺不同,肌醇烟酸盐保留了烟酸的降脂和血管扩张特性 。 此外,与速释制剂相比,肌醇烟酸盐中烟酸的持续释放提供了更持久的治疗效果 。
总之,肌醇烟酸盐是一种具有多种治疗应用的宝贵化合物。其独特的特性和持续释放机制使其成为管理各种健康状况的有效且耐受性良好的选择。
生化分析
Biochemical Properties
Inositol nicotinate plays an essential role in many important metabolic processes . It is associated with reduced flushing compared to other vasodilators by being broken down into the metabolites niacin (nicotinic acid) and inositol at a slower rate .
Cellular Effects
Inositol nicotinate mediates a vasodilatory, lipid-lowering, and fibrinolytic effect on the cardiovascular system . Like other niacins, inositol nicotinate is a lipid-regulating agent that reduces the levels of plasma triglycerides, atherogenic apolipoprotein B (apoB)-containing lipoproteins (VLDL, LDL, and lipoprotein a) while increasing HDL-cholesterol levels .
Molecular Mechanism
The molecular mechanism of inositol nicotinate involves its breakdown into the metabolites niacin (nicotinic acid) and inositol at a slow rate . This slow breakdown is supposed to reduce or prevent flushing, a common side effect of niacin .
Temporal Effects in Laboratory Settings
It is known that inositol nicotinate is associated with reduced flushing compared to other vasodilators by being broken down into the metabolites and inositol at a slower rate .
Dosage Effects in Animal Models
Studies using inositol hexanicotinate for conditions such as Raynaud’s disease and psoriasis with dosages ranging from 600 to 1800 mg and up to 4000 mg daily have reported acceptable safety profiles with little or no side effects .
Metabolic Pathways
Inositol nicotinate is involved in the metabolic pathway of niacin (vitamin B3), where hydrolysis of inositol hexanicotinate yields nicotinic acid and inositol . Niacin plays an essential role in many important metabolic processes .
Transport and Distribution
It is known that inositol nicotinate is used in food supplements as a source of niacin (vitamin B3), where hydrolysis of inositol hexanicotinate yields nicotinic acid and inositol .
Subcellular Localization
It is known that inositol nicotinate is used in food supplements as a source of niacin (vitamin B3), where hydrolysis of inositol hexanicotinate yields nicotinic acid and inositol .
准备方法
合成路线和反应条件: 肌醇烟酸盐是通过肌醇与烟酸的酯化反应合成的。该反应涉及使用酸催化剂促进肌醇的羟基与烟酸的羧基之间的酯键形成。 该反应通常在受控的温度和 pH 条件下进行,以确保完全酯化 。
工业生产方法: 肌醇烟酸盐的工业生产涉及大规模酯化工艺。反应混合物经受提纯步骤,包括结晶和过滤,以获得纯肌醇烟酸盐。 最终产品然后干燥并包装,用于膳食补充剂和药物制剂 。
化学反应分析
反应类型: 肌醇烟酸盐主要经历水解反应。 摄入后,它被血浆酯酶水解,以持续的方式释放游离烟酸和肌醇 。 这个水解过程是依次发生的,每个酯键都被裂解以释放一个烟酸分子,最终产生六个烟酸分子和一个肌醇分子 。
常见试剂和条件: 肌醇烟酸盐的水解是由血液中的酶活性促进的。 反应条件包括生理 pH 和温度,这些条件是血浆酯酶活性的最佳条件 。
形成的主要产物: 肌醇烟酸盐水解形成的主要产物是烟酸和肌醇。 这些代谢物是该化合物治疗作用的原因 。
相似化合物的比较
- Nicotinic Acid (Vitamin B3)
- Nicotinamide (Niacinamide)
- Inositol
Comparison: Inositol niacinate is unique among niacin derivatives due to its ability to deliver nicotinic acid without causing the flushing effect commonly associated with nicotinic acid . Unlike nicotinamide, which does not have vasodilatory effects, inositol niacinate retains the lipid-lowering and vasodilatory properties of nicotinic acid . Additionally, the sustained release of nicotinic acid from inositol niacinate provides a more prolonged therapeutic effect compared to immediate-release formulations .
属性
IUPAC Name |
[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30N6O12/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27/h1-24,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZCIDXOLLEMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30N6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023147, DTXSID10859980 | |
| Record name | Inositol niacinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexapyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Inositol nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inositol nicotinate and other niacins directly and noncompetitively inhibit microsomal enzyme diacylglycerol acyltransferase 2 (DGAT2) responsible for esterification of fatty acids to form triglycerides, resulting in decreased triglyceride synthesis and hepatic atherogenic lipoprotein secretion. Inhibitied triglyceride synthesis results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles. Niacin also inhibits hepatic expression of beta-chain adenosine triphosphate synthase which inhibits the removal or uptake of HDL–apo A-I. It is also suggested that niacin increases vascular endothelial cell redox state, resulting in the inhibition of oxidative stress and vascular inflammatory genes or key cytokines involved in atherosclerosis. It acts as a ligand on G-protein coupled receptor 109A (HCAR2/HM74A) and 109B (HCAR3/HM74) which mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid. Niacin-mediated signalling of GPR109A expressed on adipocytes and G(i)-mediated decrease in cAMP levels result in decreased lipolysis, fatty acid mobilization, and triglyceride synthesis. The action of inositol nicotinate on GPR109A expressed on skin and macrophages to cause increased prostaglandin D2/E2 activity is thought to be less significant compared to other niacin molecules as it involves sustained release that leads to less flushing. | |
| Record name | Inositol nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6556-11-2 | |
| Record name | Inositol niacinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inositol niacinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INOSITOL NIACINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A99MK953KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the precise mechanism of action of inositol nicotinate remains unclear, research suggests it may involve multiple pathways, including:
- Slow release of niacin: Inositol nicotinate gradually hydrolyzes in the body to release free niacin. [] Niacin, in turn, is known to affect lipid metabolism, potentially by interacting with the GPR109A receptor (also known as the niacin receptor).
- Other mechanisms: Research suggests potential roles in enhancing fibrinolysis and lowering serum lipids, but further investigation is needed. []
ANone: The downstream effects observed in studies are primarily related to its potential influence on lipid metabolism and vascular function:
- Lipid profile modulation: Treatment with inositol nicotinate has been associated with reductions in total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C) while potentially increasing high-density lipoprotein cholesterol (HDL-C). [, , , , , , ]
- Improved blood flow: Studies on conditions like intermittent claudication and Raynaud's phenomenon report improvements in walking distance and digital blood flow following inositol nicotinate administration. [, , , , , ]
ANone: The molecular formula of inositol nicotinate is C42H30N6O12. Its molecular weight is 810.7 g/mol.
ANone: While the provided research abstracts do not delve into specific spectroscopic data, techniques like X-ray powder diffraction have been used to characterize different crystalline forms of inositol nicotinate, such as crystalline form A. []
ANone: The provided research mainly focuses on the therapeutic applications of inositol nicotinate. While there's no mention of its performance under specific non-biological conditions, one study explores the synthesis of inositol nicotinate using lipase in an organic solvent, indicating potential applications beyond its pharmaceutical use. []
- Dissolution profiles: Studies investigating the dissolution profiles of nonprescription inositol nicotinate products reveal variations in dissolution rates compared to prescription extended-release niacin (Niaspan). [] This highlights the importance of formulation in influencing the release and potentially the bioavailability of inositol nicotinate.
ANone: While in vitro data is limited, in vivo studies comparing inositol nicotinate to both placebo and other active comparators offer some insight:
- Intermittent claudication: Inositol nicotinate demonstrated improvements in walking distance in individuals with intermittent claudication, with some studies indicating greater efficacy compared to placebo, especially in patients who maintained their smoking habits. [, ]
- Raynaud's phenomenon: Inositol nicotinate treatment was associated with improved digital blood flow and a reduction in the severity of symptoms in patients with Raynaud's phenomenon. [, , , , ]
ANone: The provided research mainly focuses on in vivo studies, with limited information on in vitro experiments:
- In vivo studies (animal models): Animal studies utilizing hyperlipidemia models in rabbits demonstrated the lipid-lowering effects of inositol nicotinate, showcasing its potential in mitigating hyperlipidemia. [, ] Additionally, research in mice showed a protective effect of inositol nicotinate against adriamycin-induced toxicity, possibly related to its anti-hyperlipidemic properties. []
- In vivo studies (clinical trials): Several clinical trials investigated the efficacy of inositol nicotinate in conditions such as intermittent claudication, hyperlipidemia, and Raynaud's phenomenon, demonstrating varying degrees of effectiveness. [, , , , , , , , , , , , , , , ]
ANone: Research indicates that the dissolution rate of inositol nicotinate varies significantly among different nonprescription formulations. [] This variability suggests that formulation plays a crucial role in determining the rate at which inositol nicotinate becomes bioavailable.
ANone: While specific historical milestones are not detailed within the provided research, it's evident that inositol nicotinate has been studied for several decades as a potential therapeutic agent for various conditions, including intermittent claudication, hyperlipidemia, and Raynaud's phenomenon. [, , , , , , , , , , , , , , , ] Its development was likely driven by a search for lipid-lowering agents with potentially fewer side effects compared to free niacin.
ANone: The research on inositol nicotinate showcases interdisciplinary collaboration between fields like medicine, pharmacology, and pharmaceutical sciences. * Medicine: Clinical studies investigating its efficacy in various diseases like intermittent claudication, Raynaud's phenomenon, and hyperlipidemia have been crucial in understanding its potential therapeutic applications. [, , , , , , , , , , , , , , , ]* Pharmacology: Understanding its potential mechanisms of action, including vasodilation and influence on lipid metabolism, has been a key focus of pharmacological research. [, , , , , ]* Pharmaceutical sciences: Research on the dissolution profiles of different formulations highlights the role of pharmaceutical sciences in optimizing the delivery and bioavailability of inositol nicotinate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


